S-Metolachlor
S-Metolachlor
(S)-metolachlor is the (S)-enantiomer of 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide. It is an enantiomer of a (R)-metolachlor.
Brand Name:
Vulcanchem
CAS No.:
87392-12-9
VCID:
VC0166716
InChI:
InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/t12-/m0/s1
SMILES:
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C
Molecular Formula:
C15H22ClNO2
Molecular Weight:
283.79 g/mol
S-Metolachlor
CAS No.: 87392-12-9
Reference Standards
VCID: VC0166716
Molecular Formula: C15H22ClNO2
Molecular Weight: 283.79 g/mol
CAS No. | 87392-12-9 |
---|---|
Product Name | S-Metolachlor |
Molecular Formula | C15H22ClNO2 |
Molecular Weight | 283.79 g/mol |
IUPAC Name | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2S)-1-methoxypropan-2-yl]acetamide |
Standard InChI | InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/t12-/m0/s1 |
Standard InChIKey | WVQBLGZPHOPPFO-LBPRGKRZSA-N |
Isomeric SMILES | CCC1=CC=CC(=C1N([C@@H](C)COC)C(=O)CCl)C |
SMILES | CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C |
Canonical SMILES | CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C |
Boiling Point | 282.0 °C |
Melting Point | -51.05 °C |
Description | (S)-metolachlor is the (S)-enantiomer of 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide. It is an enantiomer of a (R)-metolachlor. |
PubChem Compound | 11140605 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume